![molecular formula C16H14Cl2O B1360518 2',3'-Dichloro-3-(3-methylphenyl)propiophenone CAS No. 898791-23-6](/img/structure/B1360518.png)
2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Overview
Description
2’,3’-Dichloro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 2,3-dichlorobenzoyl chloride and 3-methylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (DCM) or another suitable organic solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dichloro-3-(3-methylphenyl)propiophenone follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and solvents are handled using automated systems.
Reaction Control: Temperature and reaction time are carefully monitored to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
2',3'-Dichloro-3-(3-methylphenyl)propiophenone serves as a versatile building block in organic chemistry. Its chlorinated structure allows for various substitution reactions, making it useful in the synthesis of more complex molecules. Researchers have utilized it to create derivatives that exhibit enhanced biological activities.
Example Reactions
- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds with potential pharmacological properties.
- Alkylation Reactions : The compound can undergo alkylation to introduce additional functional groups, expanding its utility in synthetic pathways.
Medicinal Chemistry
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects. Studies indicate that derivatives of propiophenone compounds can exhibit significant biological activities, including anti-inflammatory and analgesic effects.
Case Study: Anti-Tremor Activity
In research involving animal models, derivatives of this compound were shown to possess anti-tremorine and anti-nicotine activities. For instance, a study demonstrated that certain derivatives were 2 to 7 times more potent than control compounds in inhibiting tremors induced by nicotine administration in mice . This highlights its potential as a therapeutic agent for conditions such as Parkinson's disease and other movement disorders.
Environmental Chemistry
Role in Contaminant Remediation
Due to its chlorinated nature, this compound may also play a role in environmental chemistry, particularly in the remediation of contaminated sites. Chlorinated compounds are often targeted for degradation processes due to their persistence in the environment.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dichloro-3-(3-methylphenyl)propiophenone: Similar structure but with chlorine atoms at different positions.
3’,5’-Dichloro-3-(2-methylphenyl)propiophenone: Another isomer with different chlorine and methyl group positions.
Uniqueness
2’,3’-Dichloro-3-(3-methylphenyl)propiophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research and applications.
Biological Activity
2',3'-Dichloro-3-(3-methylphenyl)propiophenone is a chlorinated organic compound notable for its potential biological activities, particularly in medicinal and agrochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C16H14Cl2O. Its molecular weight is approximately 293.20 g/mol. The structure features a propiophenone backbone with chlorine substitutions at the 2' and 3' positions of the aromatic ring, along with a 3-methylphenyl group attached to the carbonyl carbon.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and bioavailability.
- Pharmacological Potential : It has been explored for its role as a pharmaceutical intermediate and its potential to develop new therapeutic agents.
The biological activity of this compound may be attributed to its ability to modulate enzyme activity and receptor interactions. Specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic processes.
- Receptor Binding : It has shown potential in binding to receptors involved in neurotransmission, which could impact mood regulation and other physiological functions .
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological profiling of this compound:
- In Vitro Studies : Various analogs have been synthesized to evaluate their inhibitory potency on neurotransmitter uptake. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of dopamine (DA) and norepinephrine (NE) uptake in vitro, suggesting potential applications in treating mood disorders .
- In Vivo Studies : Animal models have been utilized to assess the effects of this compound on behavior related to depression and anxiety. Results indicate that certain analogs exhibit higher potency in antagonizing nicotine-induced effects compared to baseline compounds .
Comparative Analysis of Similar Compounds
The following table summarizes structural analogs of this compound and their unique features:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
2',4'-Dichloro-3-(4-fluorophenyl)propiophenone | Contains fluorine instead of methyl | Potentially enhanced electronic properties |
2',5'-Dichloro-3-(2-methylphenyl)propiophenone | Different methyl position on phenyl group | May exhibit different biological activities |
2',5'-Dichloro-3-(3-methylphenyl)propiophenone | Variation in chlorine positioning | Similar reactivity but different selectivity |
This comparison highlights the diversity within this chemical class and underscores the unique substitution pattern of this compound, which may confer specific biological activities not found in its analogs.
Safety and Toxicology
The compound has been classified with several safety warnings, indicating potential risks such as skin irritation, respiratory tract irritation, and possible carcinogenic effects upon exposure. Precautions should be taken when handling this compound in laboratory settings .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-4-2-5-12(10-11)8-9-15(19)13-6-3-7-14(17)16(13)18/h2-7,10H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYDOKPDEOVTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644093 | |
Record name | 1-(2,3-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-23-6 | |
Record name | 1-(2,3-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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